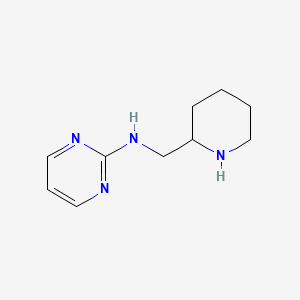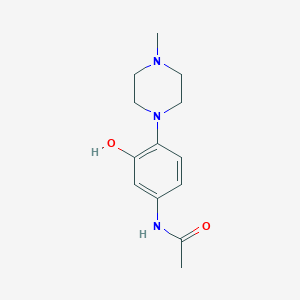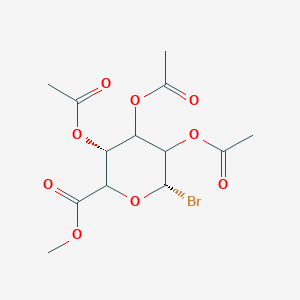![molecular formula C13H9BrClF B13855406 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-chloro-2-[(4-fluorophenyl)methyl]benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their subsequent halogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures is often used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biphenyl derivatives .
科学的研究の応用
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene has several applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The presence of halogen atoms on the benzene ring influences its reactivity and selectivity in these reactions.
類似化合物との比較
1-Bromo-4-chloro-2-fluorobenzene: This compound shares a similar structure but lacks the [(4-fluorophenyl)methyl] group.
1-Bromo-4-fluorobenzene: It contains only bromine and fluorine atoms attached to the benzene ring.
1-Bromo-2-fluorobenzene: This compound has bromine and fluorine atoms in different positions on the benzene ring.
Uniqueness: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is unique due to the presence of multiple halogen atoms and the [(4-fluorophenyl)methyl] group, which confer distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile applications in various fields of research and industry.
特性
分子式 |
C13H9BrClF |
|---|---|
分子量 |
299.56 g/mol |
IUPAC名 |
4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrClF/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2 |
InChIキー |
PRJCCPJWDDDOER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



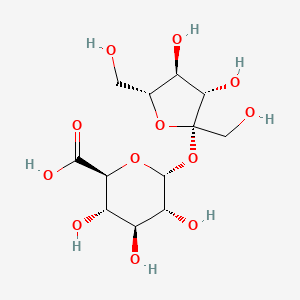

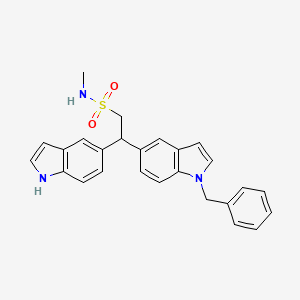
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
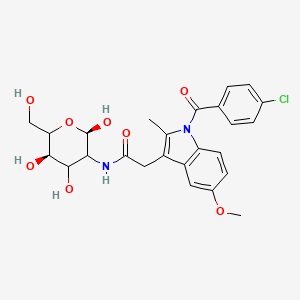
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)

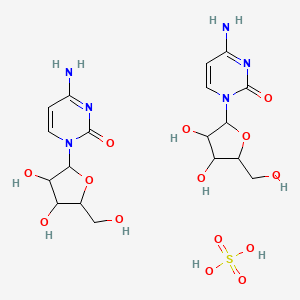
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
